Perfluorobutyl iodide

Description

Properties

IUPAC Name |

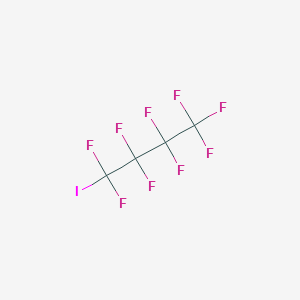

1,1,1,2,2,3,3,4,4-nonafluoro-4-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F9I/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRFXXCKHGIFSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)I)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047583 | |

| Record name | Nonafluoro-1-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to pinkish liquid with a pungent odor; [3M MSDS] | |

| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorobutyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

423-39-2 | |

| Record name | Perfluorobutyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorobutyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonafluoro-1-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROBUTYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4357HS8BY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perfluorobutyl Iodide: A Comprehensive Technical Guide for Researchers

CAS Number: 423-39-2[1][2][3][4][5]

This technical guide provides an in-depth overview of perfluorobutyl iodide (PFBI), a versatile fluorinated compound with significant applications in organic synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document details its chemical properties, safety data, and key experimental applications.

Chemical and Physical Properties

This compound, also known as nonafluoro-1-iodobutane, is a colorless to purple liquid with a pungent odor.[2][6] Its key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C4F9I |

| Molecular Weight | 345.93 g/mol |

| CAS Number | 423-39-2 |

| Density | 2.010 g/mL |

| Boiling Point | 64 - 66 °C |

| Melting Point | -88 °C |

| Flash Point | > 115 °C |

| Vapor Pressure | 133 mbar @ 19 °C |

| Refractive Index | 1.3275 to 1.3295 |

| Solubility in Water | Immiscible |

Safety Data Sheet Summary

This compound is considered a hazardous substance and requires careful handling in a laboratory setting. Below is a summary of critical safety information.

| Hazard Category | Description |

| GHS Hazard Statements | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] H411: Toxic to aquatic life with long lasting effects.[7] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P273: Avoid release to the environment.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] |

| First Aid: Eyes | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7] |

| First Aid: Skin | IF ON SKIN: Wash with plenty of soap and water.[3] |

| First Aid: Inhalation | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3][7] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Protect from direct sunlight. Store locked up.[3][7] |

| Incompatible Materials | Strong oxidizing agents, Metals. |

| Acute Toxicity (Inhalation) | The 4-hour LC50 in rats is 14,000 ppm.[9] |

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of fluorinated compounds.[1][2] The carbon-iodine bond is relatively weak, allowing for the generation of the perfluorobutyl radical (C4F9•) under mild conditions.[7] This reactivity makes it a valuable reagent in various radical reactions.

Key applications include:

-

Perfluoroalkylation: It is widely used to introduce the perfluorobutyl group into organic molecules. This imparts unique properties such as increased thermal and chemical stability, hydrophobicity, and lipophobicity.[1]

-

Radical Reactions: It serves as a precursor for the perfluorobutyl radical in free-radical additions to alkenes and alkynes, as well as in homolytic aromatic substitution.[1][4]

-

Intermediate for Fine Chemicals: It is a crucial building block for producing fluorine-containing surfactants, finishing agents, and other specialized chemicals.[2]

-

Drug Development: this compound can be used to synthesize indole (B1671886) compounds which have shown potential as anti-AIDS, anti-microbial, anti-cancer, and anti-diabetic agents.[2]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the telomerization of tetrafluoroethylene (B6358150) with a telomerization agent like pentafluoroiodoethane.[2] An alternative laboratory-scale synthesis is provided below, utilizing perfluoropentanoic acid.[3]

Materials:

-

Aluminate ionic liquid (catalyst)

-

Perfluoropentanoic acid

-

Iodine

-

Reaction kettle with a reflux device

Procedure:

-

Add 2 kg of aluminate ionic liquid to the reaction kettle.

-

Add 264 g of perfluoropentanoic acid to the kettle.

-

Heat the mixture to 80 °C.

-

Slowly add a solution of 2.5 mol of iodine in ethanol dropwise over 5 hours.

-

After the addition is complete, increase the temperature to 100 °C and continue the reaction for 8 hours.

-

Allow the reaction mixture to cool and separate into layers.

-

Separate the product layer from the ionic liquid layer.

-

Purify the product layer by distillation to obtain this compound.

Radical Perfluoroalkylation of Arenes

This protocol describes a general procedure for the free-radical perfluoroalkylation of aromatic compounds using this compound.

Materials:

-

This compound (C4F9I)

-

Aromatic substrate (e.g., benzene, anisole)

-

Benzoyl peroxide (initiator)

-

Acetic acid (solvent)

Procedure:

-

In a suitable reaction vessel, dissolve the aromatic substrate in acetic acid.

-

Add this compound to the solution.

-

Add benzoyl peroxide as the radical initiator.

-

Reflux the reaction mixture. The reaction time will vary depending on the substrate.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, NMR).

-

Upon completion, cool the reaction mixture and perform a suitable workup to isolate and purify the perfluoroalkylated aromatic product.

Visualized Workflows

Logical Workflow for Radical Generation and Application

The following diagram illustrates the general process of generating a perfluorobutyl radical from this compound and its subsequent reaction with a substrate.

Caption: Generation and reaction pathway of the perfluorobutyl radical.

Experimental Workflow for Synthesis and Purification

This diagram outlines the key steps in a typical synthesis experiment involving this compound.

Caption: A typical workflow for organic synthesis and purification.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. This compound | C4F9I | CID 67917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 9. Perfluoro-n-butyl iodide: acute toxicity, subchronic toxicity and genotoxicity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Perfluorobutyl iodide

Introduction

Perfluorobutyl iodide (PFBI), also known as nonafluoro-1-iodobutane, is a versatile organofluorine compound with the chemical formula C4F9I.[1] Its unique structure, featuring a perfluorinated butyl chain and a reactive iodine atom, makes it a critical intermediate in organic synthesis.[2] The presence of the perfluoroalkyl group imparts desirable properties such as high thermal stability, chemical inertness, and low surface energy to the molecules it is incorporated into.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a colorless to pinkish or purple liquid with a pungent odor.[1][4] It is stable under normal conditions but is light-sensitive and incompatible with strong oxidizing agents, metals, and bases.[4][5]

Table of Physical Properties

| Property | Value | Reference |

| Molecular Formula | C4F9I | [1] |

| Molecular Weight | 345.93 g/mol | [1] |

| Melting Point | -88 °C / -126.4 °F | [4][5] |

| Boiling Point | 64 - 67 °C / 147.2 - 152.6 °F | [4][5] |

| Density | 2.010 g/mL at 25 °C | [5][6] |

| Vapor Pressure | 133 mbar at 19 °C | [4] |

| Refractive Index (n20/D) | 1.3285 | [5][6] |

| Flash Point | > 115 °C / > 239 °F | [4] |

Chemical Reactivity and Applications

The utility of this compound in organic synthesis stems from the reactivity of the carbon-iodine bond. The iodine atom acts as a good leaving group, allowing the facile introduction of the perfluorobutyl group (C4F9) into a wide range of organic molecules.[2] This process is valuable for modifying the properties of pharmaceuticals and advanced materials.

Key reactions involving this compound include:

-

Nucleophilic Substitution: The iodide is readily displaced by nucleophiles.

-

Radical Reactions: The C-I bond can be cleaved to generate the perfluorobutyl radical, which can then participate in various addition and coupling reactions.[7]

-

Coupling Reactions: It is used in various metal-catalyzed cross-coupling reactions.

These reactions make it a key intermediate in the production of:

-

Fluorinated Surfactants and Finishing Agents: Imparting hydrophobicity and oleophobicity to surfaces.[8][9]

-

Advanced Polymers and Materials: For applications in electronics and high-performance lubricants.[2][3]

-

Pharmaceuticals: The introduction of a perfluoroalkyl chain can enhance the metabolic stability, bioavailability, and lipophilicity of drug candidates.[10][11] For instance, it is used in the synthesis of indole (B1671886) compounds which have shown potential as anti-cancer, anti-microbial, and anti-diabetic agents.[8]

Experimental Protocols

Synthesis of this compound

A modern and efficient method for synthesizing this compound uses perfluoropentanoic acid as the starting material in a "one-step" process catalyzed by an aluminate ionic liquid. This method is advantageous as the catalyst is recyclable, making it suitable for industrial production.[8]

Materials:

-

Perfluoropentanoic acid

-

Aluminate ionic liquid (catalyst)

-

Iodine

-

Reaction kettle with a reflux device

Procedure:

-

Add a measured quantity of the aluminate ionic liquid to the reaction kettle.[8]

-

Add perfluoropentanoic acid to the kettle.[8]

-

Heat the mixture to a temperature between 50-100°C.[8]

-

Slowly add an ethanol solution of iodine dropwise into the reaction mixture.[8][12]

-

After the addition is complete, increase the temperature to 80-150°C and continue the reaction for 5-10 hours.[8]

-

Allow the reaction mixture to cool and stand, which will cause it to separate into two layers: the aluminate ionic liquid layer and the crude this compound product layer.[8][12]

-

Separate the layers. The ionic liquid can be washed and recycled.[8]

-

Purify the crude product by distillation to obtain pure this compound.[8][12]

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: Will show characteristic signals for the different fluorine environments in the C4F9 chain.

-

¹³C NMR: The spectrum will display peaks corresponding to the four distinct carbon atoms of the perfluorobutyl chain, with chemical shifts influenced by the highly electronegative fluorine atoms and the iodine atom.[13]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of C-F bonds. The absence of peaks for O-H, N-H, or C=O groups confirms the purity of the compound.[14]

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of iodine and various fluorocarbon fragments, confirming the molecular weight and structure.[15]

Safety and Handling

This compound is considered a hazardous chemical.[4]

Hazards:

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17]

-

Use only in a well-ventilated area or under a chemical fume hood.[17]

-

Avoid breathing vapors or mist.[16]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Protect from direct sunlight and light, as the compound is light-sensitive.[4]

-

Keep away from incompatible materials such as strong oxidizing agents, metals, and bases.[4][5]

Conclusion

This compound is a valuable and versatile fluorinated building block in modern chemistry. Its unique combination of a stable perfluoroalkyl chain and a reactive iodine atom allows for the efficient synthesis of a wide array of high-performance materials and complex organic molecules.[2][9] Understanding its physical properties, chemical reactivity, and proper handling procedures is essential for its safe and effective use in research and development, particularly in the fields of materials science and drug discovery.

References

- 1. This compound | C4F9I | CID 67917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. dakenchem.com [dakenchem.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound CAS#: 423-39-2 [m.chemicalbook.com]

- 6. This compound | 423-39-2 [chemicalbook.com]

- 7. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. This compound(423-39-2) 13C NMR spectrum [chemicalbook.com]

- 14. forskning.ruc.dk [forskning.ruc.dk]

- 15. researchgate.net [researchgate.net]

- 16. chemicalbook.com [chemicalbook.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Profile of Perfluorobutyl Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for perfluorobutyl iodide (CF₃(CF₂)₃I), also known as 1-iodononafluorobutane. The information presented herein is essential for the characterization and analysis of this compound in research and development settings. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds. Both ¹⁹F and ¹³C NMR provide critical information about the chemical environment of the fluorine and carbon atoms within the this compound molecule.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum of this compound is characterized by four distinct signals corresponding to the four different fluorine environments. The chemical shifts are reported relative to CFCl₃ (0 ppm).

| Assignment | Chemical Shift (δ, ppm) |

| CF₃ -CF₂-CF₂-CF₂-I | -81.1 |

| CF₃-CF₂ -CF₂-CF₂-I | -125.5 |

| CF₃-CF₂-CF₂ -CF₂-I | -118.0 |

| CF₃-CF₂-CF₂-CF₂ -I | -64.2 |

Note: Specific coupling constant data for ¹⁹F-¹⁹F interactions were not available in the searched literature. The spectrum would exhibit complex splitting patterns due to these couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows four resonances, each split into complex multiplets due to coupling with the adjacent fluorine atoms.

| Assignment | Chemical Shift (δ, ppm) | C-F Coupling Constants (J, Hz) |

| C F₃-CF₂-CF₂-CF₂-I | 118.1 (quartet) | ¹JCF ≈ 277 Hz |

| CF₃-C F₂-CF₂-CF₂-I | 110.0 (triplet) | ¹JCF ≈ 260 Hz |

| CF₃-CF₂-C F₂-CF₂-I | 107.5 (triplet) | ¹JCF ≈ 260 Hz |

| CF₃-CF₂-CF₂-C F₂-I | -3.9 (triplet) | ¹JCF ≈ 330 Hz |

Note: The presented coupling constants are typical for perfluoroalkyl chains and are provided as approximate values for interpretation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorptions corresponding to the C-F bond stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1350 - 1100 | Strong | C-F Stretching Vibrations |

| 800 - 600 | Medium | C-F Bending Vibrations |

| ~530 | Medium | C-I Stretching Vibration |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak is often observed, although it may be of low abundance.

| m/z | Relative Abundance (%) | Assignment |

| 346 | Low | [C₄F₉I]⁺ (Molecular Ion) |

| 219 | High | [C₄F₉]⁺ |

| 169 | High | [C₃F₇]⁺ |

| 131 | High | [C₃F₅]⁺ |

| 119 | High | [C₂F₅]⁺ |

| 100 | Medium | [C₂F₄]⁺ |

| 69 | Very High (Base Peak) | [CF₃]⁺ |

| 127 | Medium | [I]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

NMR Spectroscopy (¹⁹F and ¹³C)

A sample of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. ¹⁹F NMR spectra are acquired on a spectrometer operating at a frequency of 470 MHz or higher. Chemical shifts are referenced externally to CFCl₃ (0 ppm). For ¹³C NMR, spectra are typically acquired on a 125 MHz or higher spectrometer. Due to the low natural abundance of ¹³C and the complexities of C-F coupling, a larger number of scans may be required to achieve a good signal-to-noise ratio. Proton decoupling is standard for ¹³C NMR.

Infrared (IR) Spectroscopy

For liquid samples like this compound, a neat spectrum can be obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[1] The plates are then mounted in the spectrometer's sample holder. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated from any impurities. The eluted compound then enters the ion source of the mass spectrometer. In the EI source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][3][4] The resulting positively charged ions are then accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[2][3]

Visualizations

To illustrate the workflow of spectroscopic analysis, the following diagram is provided.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of Nonafluoro-1-iodobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of nonafluoro-1-iodobutane (C4F9I). Due to a scarcity of direct experimental thermochemical data for this specific compound, this guide emphasizes the established experimental and computational methodologies for determining these properties. It also presents information on the radical reactivity of perfluoroalkyl iodides, which is relevant to their application in synthesis and drug development.

Quantitative Data on Nonafluoro-1-iodobutane

Table 1: Physical and Thermochemical Properties of Nonafluoro-1-iodobutane

| Property | Value | Source/Method |

| Molecular Formula | C4F9I | - |

| Molecular Weight | 345.93 g/mol | Calculated |

| Density | 2.01 g/mL at 25 °C | Literature (Sigma-Aldrich) |

| Refractive Index | n20/D 1.3285 | Literature (Sigma-Aldrich) |

| Standard Enthalpy of Formation (ΔfH°) | Data Not Available | - |

| Standard Molar Entropy (S°) | Data Not Available | - |

| Heat Capacity (Cp) | Data Not Available | - |

| Vapor Pressure | Data Not Available | - |

| Enthalpy of Vaporization (ΔvapH°) | Data Not Available | - |

Given the lack of experimental data, computational chemistry methods are the most viable approach for obtaining thermochemical values. High-level ab initio and density functional theory (DFT) calculations can provide reliable predictions. While a comprehensive, peer-reviewed computational study focused solely on nonafluoro-1-iodobutane's thermochemistry is not available, the methodologies described in Section 2.3 are routinely used to generate such data. For context, studies on similar per- and polyfluoroalkyl substances (PFAS) have been performed using these techniques.[1][2][3]

Methodologies for Determining Thermochemical Properties

This section details the primary experimental and computational protocols used to determine the thermochemical properties of compounds like nonafluoro-1-iodobutane.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

Rotating-bomb calorimetry is a specialized technique for determining the enthalpy of combustion of organic compounds containing elements like fluorine and iodine, which produce corrosive and complex combustion products.[4]

Objective: To measure the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived.

Methodology:

-

Sample Preparation: A precise mass of the liquid nonafluoro-1-iodobutane is encapsulated in a combustible ampoule. A fuse wire is attached for ignition.

-

Bomb Assembly: The ampoule is placed in a platinum crucible within a corrosion-resistant (e.g., platinum-lined) combustion bomb. A small, known amount of water is added to the bomb to dissolve the acid products.

-

Pressurization: The bomb is sealed and pressurized with a high-purity oxygen to approximately 3 MPa.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a calorimeter can. The entire assembly is placed in a constant-temperature jacket.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The bomb is rotated during and after combustion to ensure a complete and uniform reaction and dissolution of the gaseous products (like HF and I2) into the aqueous phase.

-

Temperature Measurement: The temperature of the calorimeter water is precisely monitored before, during, and after the combustion reaction to determine the temperature change (ΔT).

-

Product Analysis: The final contents of the bomb are analyzed to determine the quantities of nitric acid (from residual nitrogen in the oxygen), hydrofluoric acid, and iodine formed.

-

Calculation:

-

The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter (determined through calibration with a standard substance like benzoic acid).

-

Corrections are applied for the heat of ignition, the formation of nitric acid, and the complex solution chemistry of the final products.

-

The standard enthalpy of combustion is calculated from the corrected heat of combustion.

-

The standard enthalpy of formation is then derived using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO2, H2O, HF, and aqueous I2).

-

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

Experimental Protocol: Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a high-temperature technique used to measure the vapor pressure of low-volatility substances. From the temperature dependence of the vapor pressure, the enthalpy of sublimation or vaporization can be determined.[5][6][7]

Objective: To measure the vapor pressure of nonafluoro-1-iodobutane at various temperatures and determine its enthalpy of vaporization/sublimation.

Methodology:

-

Sample Loading: A small amount of the sample is placed into a Knudsen cell, which is a small, thermally stable container with a very small orifice.

-

High Vacuum: The Knudsen cell is placed in a high-vacuum chamber. The pressure outside the cell must be low enough that the mean free path of the effusing molecules is much larger than the orifice diameter.

-

Heating: The cell is heated to a precise, stable temperature, allowing equilibrium to be established between the condensed phase and the vapor phase inside the cell.

-

Effusion: Molecules from the vapor phase effuse through the orifice, forming a molecular beam. The rate of effusion is proportional to the vapor pressure inside the cell.

-

Mass Spectrometry: The molecular beam is directed into the ion source of a mass spectrometer. The vapor species are ionized, and their mass-to-charge ratios and intensities are measured. This allows for the identification of the effusing species and the determination of their partial pressures.

-

Data Collection: The ion intensity corresponding to the parent molecule (C4F9I+) is recorded as a function of cell temperature over a range of temperatures.

-

Calibration: The instrument is calibrated using a substance with a known vapor pressure to relate the measured ion intensity to absolute pressure.

-

Calculation:

-

The partial pressure of nonafluoro-1-iodobutane is calculated from the ion intensity at each temperature.

-

The Clausius-Clapeyron equation is used to determine the enthalpy of vaporization (or sublimation) from a plot of ln(P) versus 1/T.

-

Caption: Workflow for determining vapor pressure and enthalpy of vaporization via KEMS.

Computational Protocol: Ab Initio and DFT Thermochemistry

High-accuracy computational methods can provide reliable thermochemical data in the absence of experimental values. Composite methods like Gaussian-n (G3, G4) theories and high-level ab initio calculations are particularly effective.[8][9][10]

Objective: To calculate the standard enthalpy of formation, entropy, and heat capacity of nonafluoro-1-iodobutane using quantum chemical methods.

Methodology:

-

Geometry Optimization: The 3D structure of the nonafluoro-1-iodobutane molecule is optimized to find its lowest energy conformation. This is typically done using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and vibrational frequencies needed for calculating thermodynamic properties.

-

High-Level Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a high-level method and a larger basis set. Composite methods like G3 or G4 theory involve a series of such calculations that are extrapolated to approximate a very high level of theory.[8]

-

Thermochemical Analysis:

-

The results from the frequency calculation are used to compute the thermal corrections to enthalpy and Gibbs free energy. These corrections account for translational, rotational, and vibrational contributions at a specified temperature (usually 298.15 K).

-

The standard entropy (S°) and heat capacity (Cp) are also calculated from the vibrational frequencies and molecular properties.

-

-

Enthalpy of Formation Calculation:

-

The total atomization energy is calculated by subtracting the energies of the constituent atoms (in their ground electronic states) from the total energy of the molecule at 0 K (including ZPVE).

-

The enthalpy of formation at 0 K is then calculated by subtracting the sum of the experimental enthalpies of formation of the constituent atoms from the atomization energy.

-

The enthalpy of formation at 298.15 K is obtained by applying a thermal correction.

-

Alternatively, an isodesmic reaction scheme can be used, where the enthalpy of reaction for a carefully chosen reaction involving the target molecule and other species with well-known experimental enthalpies of formation is calculated. This approach benefits from the cancellation of systematic errors in the calculations.

-

Caption: Workflow for calculating thermochemical properties via quantum chemistry.

Reactivity and Signaling Pathways

Perfluoroalkyl iodides, including nonafluoro-1-iodobutane, are important reagents in radical chemistry. Their utility stems from the relatively weak carbon-iodine bond, which can undergo homolytic cleavage to generate a perfluoroalkyl radical. This reactivity is central to their application in the synthesis of complex molecules, including pharmaceuticals.[5][11]

The generation of the nonafluorobutyl radical can be initiated by light, heat, or through chemical activation, such as via halogen bonding with a base.[11] Once formed, this highly reactive intermediate can participate in a variety of reactions, including addition to alkenes and alkynes, and C-H functionalization.[5]

Caption: Generation and reaction pathways of the nonafluorobutyl radical.

References

- 1. Accurate Enthalpies of Formation for PFAS from First-Principles: Combining Different Levels of Theory in a Generalized Thermochemical Hierarchy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermochemistry of per- and polyfluoroalkyl substances - Center for PFAS Research [canr.msu.edu]

- 3. Thermochemistry of per‐ and polyfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.iupac.org [publications.iupac.org]

- 5. nbinno.com [nbinno.com]

- 6. electrochem.org [electrochem.org]

- 7. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. osti.gov [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Perfluorobutyl Iodide in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorobutyl iodide (nonafluoro-1-iodobutane), a key intermediate in the synthesis of fluorinated compounds, exhibits unique solubility characteristics owing to its highly fluorinated structure. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to a notable absence of quantitative solubility data in publicly available literature, this document outlines a detailed experimental protocol for determining the mutual solubility of this compound in various organic solvents. The provided methodologies are intended to enable researchers to generate reliable and reproducible solubility data essential for process development, reaction optimization, and formulation in chemical and pharmaceutical research.

Introduction

This compound (C4F9I) is a dense, non-flammable liquid with a boiling point of approximately 67°C. Its perfluorinated alkyl chain imparts properties such as high chemical and thermal stability, low surface tension, and both hydrophobic and lipophobic character. These characteristics make it a valuable reagent in organic synthesis, particularly for the introduction of perfluoroalkyl moieties into organic molecules.

Understanding the solubility of this compound in common organic solvents is critical for its effective use. Solubility data informs the choice of reaction media, purification strategies (such as liquid-liquid extraction), and the formulation of products. However, a thorough review of scientific databases and chemical literature reveals a significant gap in quantitative solubility data for this compound in organic solvents. Most sources qualitatively describe it as "immiscible" with water, but provide little to no numerical data regarding its solubility in solvents such as alcohols, ketones, ethers, and alkanes.

This guide, therefore, serves two primary purposes: to summarize the currently understood qualitative solubility behavior of this compound and to provide a robust experimental framework for the quantitative determination of its solubility.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in organic solvents is expected to be limited, particularly in hydrocarbon-based and polar protic solvents. Perfluoroalkanes and their derivatives are known to form distinct liquid phases when mixed with many common organic solvents due to the weak van der Waals forces between fluorocarbon and hydrocarbon molecules.

It can be inferred that this compound will exhibit poor miscibility with polar solvents like methanol (B129727) and ethanol, as well as with non-polar hydrocarbon solvents like hexane. It may show slightly better, though still limited, solubility in some polar aprotic solvents or other halogenated solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility of this compound ( g/100 mL) | Solubility of Solvent in this compound ( g/100 mL) | Method of Analysis | Reference |

| Methanol | |||||

| Ethanol | |||||

| Acetone | |||||

| Diethyl Ether | |||||

| Hexane | |||||

| User-defined |

Researchers are encouraged to contribute to the scientific community by publishing experimentally determined solubility data.

Experimental Protocol for Determining Mutual Solubility

The following is a detailed methodology for the experimental determination of the mutual solubility of this compound and a given organic solvent. This protocol is based on the well-established "shake-flask" or "equilibrium" method for liquid-liquid systems.

Materials and Equipment

-

This compound (purity >98%)

-

Organic solvent of interest (analytical grade, purity >99%)

-

Temperature-controlled water bath or incubator with shaking capabilities

-

Calibrated thermometer or thermocouple

-

Separatory funnels or sealed glass vials

-

Analytical balance (± 0.0001 g)

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) or other suitable analytical instrumentation (e.g., NMR, HPLC)

-

Volumetric flasks, pipettes, and syringes

-

Centrifuge (optional)

Experimental Workflow

The overall workflow for determining the mutual solubility of this compound and an organic solvent is depicted in the following diagram.

Caption: Experimental workflow for determining the mutual solubility of two immiscible liquids.

Step-by-Step Procedure

-

Preparation of Mixtures:

-

In a series of sealed glass vials or small separatory funnels, prepare mixtures of this compound and the organic solvent of interest. It is recommended to use an excess of one component relative to the other to ensure saturation of both phases. For example, prepare mixtures with volume ratios of approximately 20:80, 50:50, and 80:20 of this compound to the organic solvent.

-

Accurately record the mass of each component added to each vessel.

-

-

Equilibration:

-

Place the sealed vessels in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A typical equilibration time is 24 to 48 hours. Preliminary experiments should be conducted to determine the minimum time required to reach a constant concentration in each phase.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vessels to stand undisturbed in the temperature-controlled bath for several hours (e.g., 12-24 hours) to allow for complete phase separation. This compound is denser than most organic solvents and will typically form the lower layer.

-

If an emulsion has formed or if the interface is not distinct, the vessels may be centrifuged at the experimental temperature to facilitate a clean separation.

-

-

Sampling and Analysis:

-

Carefully withdraw a sample from the center of each liquid phase using a syringe. Take care to avoid disturbing the interface or drawing up any of the other phase.

-

Accurately weigh the collected samples.

-

Prepare a series of calibration standards by dissolving known masses of this compound in the pure organic solvent and vice versa.

-

Analyze the samples and calibration standards using a suitable analytical method. Gas chromatography (GC) is often well-suited for this purpose. An Electron Capture Detector (ECD) will provide high sensitivity for the perfluorinated compound, while a Flame Ionization Detector (FID) can be used for the organic solvent.

-

Generate a calibration curve for each component in the corresponding solvent.

-

-

Data Calculation and Reporting:

-

Using the calibration curves, determine the concentration (e.g., in g/mL) of the solute in each sampled phase.

-

Calculate the solubility as the mass of solute per 100 mL of the solvent-rich phase.

-

The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

-

Report the average solubility values and the standard deviation at the specified temperature.

-

Conclusion

While this compound is a valuable synthetic intermediate, there is a clear lack of quantitative data regarding its solubility in common organic solvents. This guide has provided a comprehensive overview of the expected qualitative solubility behavior and, more importantly, a detailed experimental protocol to empower researchers to determine this crucial physical property. The generation and publication of such data will be of significant benefit to the chemical and pharmaceutical research communities, enabling more efficient and predictable use of this important fluorinated compound.

The Core Mechanism of Perfluorobutyl Iodide as a Radical Initiator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental protocols associated with the use of 1-iodononafluorobutane (perfluorobutyl iodide, C4F9I) as a versatile radical initiator in a variety of chemical transformations. Its unique properties, stemming from the presence of a highly fluorinated alkyl chain and a relatively weak carbon-iodine bond, make it a valuable tool in modern organic synthesis and polymer chemistry.

Introduction: The Role of this compound in Radical Chemistry

This compound is a key reagent for introducing the perfluorobutyl (C4F9) moiety into organic molecules. This is highly desirable in fields such as drug development and materials science, as the perfluoroalkyl chain can impart unique properties, including increased thermal and chemical stability, lipophilicity, and specific binding interactions. The generation of the perfluorobutyl radical (C4F9•) is central to its utility, and this is primarily achieved through the homolytic cleavage of the C–I bond. This guide will explore the primary methods of initiating this cleavage: photochemical, thermal, and chemical activation.

Data Presentation: Quantitative Properties of this compound

The efficacy of a radical initiator is dependent on several key quantitative parameters. The following table summarizes the available data for this compound and its close analogues.

| Property | Value | Notes and References |

| Chemical Formula | C4F9I | |

| Molecular Weight | 345.93 g/mol | [1][2] |

| Boiling Point | 66-67 °C | [2] |

| Density | 2.01 g/mL at 25 °C | [2] |

| C–I Bond Dissociation Energy (BDE) | ~209 ± 4 kJ/mol | This value is for the close analogue, 1-iodoperfluoropropane (C3F7I), and serves as a strong estimate for C4F9I.[3] For comparison, the C-I bond in non-fluorinated 1-iodobutane (B1219991) is approximately 210.5 kJ/mol.[4] |

| Thermal Decomposition | Initiated by C-C bond fission in the perfluoroalkane chain at high temperatures (1400-2500 K). | Specific decomposition rate constants (kd) for C4F9I are not readily available, but studies on perfluoroalkanes indicate that C-C bonds are typically weaker than C-F bonds.[5][6] |

| Initiator Efficiency (f) | 0.3 - 0.8 (Typical Range) | This is a general range for radical initiators.[7] The specific efficiency depends on the reaction conditions (solvent cage effects, side reactions). In some systems, such as Atom Transfer Radical Polymerization (ATRP), the efficiency of perfluoroalkyl iodides may be low without optimization.[8] |

Mechanisms of Radical Initiation

The generation of the C4F9• radical from this compound can be achieved through several distinct mechanisms.

Photochemical Initiation

Visible or UV light can be used to induce homolytic cleavage of the C–I bond. This process can be performed directly or, more commonly, mediated by a photocatalyst.

-

Direct Photolysis: Irradiation with light of a suitable wavelength provides the energy required to overcome the C-I bond dissociation energy.

-

Photoredox Catalysis: In this approach, a photocatalyst (e.g., fac-[Ir(ppy)3] or Ru(bpy)3Cl2) absorbs visible light and enters an excited state.[9][10] The excited catalyst can then interact with the this compound, leading to the formation of the perfluorobutyl radical through an electron transfer process. This method offers the advantage of using lower-energy visible light and provides greater control over the radical generation.

Caption: Photoredox catalytic cycle for radical generation.

Thermal Initiation

At elevated temperatures, the C–I bond in this compound can undergo homolytic cleavage to generate the perfluorobutyl and iodine radicals. However, due to the high temperatures often required, this method is less common and can lead to side reactions. Studies on related perfluoroalkanes show that at very high temperatures, C-C bond fission can also occur.[6]

References

- 1. This compound | C4F9I | CID 67917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 423-39-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 4. thestudentroom.co.uk [thestudentroom.co.uk]

- 5. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantifying the Decomposition Kinetics of Linear C2-C4 Perfluoroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radical polymerization - Wikipedia [en.wikipedia.org]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Modular and Processable Fluoropolymers Prepared via a Safe, Mild, Iodo–Ene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nucleophilic Substitution Landscape of Nonafluoro-1-iodobutane (C4F9I): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonafluoro-1-iodobutane (C4F9I), a prominent member of the perfluoroalkyl iodide family, has emerged as a versatile and powerful building block in modern organic synthesis. Its unique electronic properties, conferred by the strongly electron-withdrawing nonafluorobutyl group, render the carbon-iodine bond susceptible to a range of transformations. This technical guide provides an in-depth exploration of the reactivity of C4F9I in nucleophilic substitution reactions, focusing on the prevalent mechanistic pathways, quantitative data, and detailed experimental considerations. For professionals in drug development, the incorporation of the C4F9 moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of therapeutic candidates.

The Dominant Reaction Pathway: Substitution Radical-Nucleophilic Unimolecular (S-RN-1)

Contrary to the classical S-N-1 and S-N-2 mechanisms that govern the reactions of many alkyl halides, the nucleophilic substitution of C4F9I and other perfluoroalkyl iodides predominantly proceeds through a radical chain mechanism known as the Substitution Radical-Nucleophilic Unimolecular (S-RN-1) pathway. This distinction is critical for understanding and predicting the reactivity of C4F9I and for designing effective synthetic strategies.

The S-RN-1 mechanism is a multi-step process initiated by the transfer of a single electron to the C4F9I molecule. This can be achieved through various methods, including photostimulation, electrochemical initiation, or the use of chemical reductants. The key steps of the S-RN-1 mechanism are outlined below:

-

Initiation: An electron is transferred to C4F9I, forming a radical anion.

-

Propagation:

-

The radical anion fragments, releasing the iodide leaving group and generating a nonafluorobutyl radical (C4F9•).

-

The highly electrophilic C4F9• radical rapidly adds to the nucleophile to form a new radical anion.

-

This new radical anion transfers an electron to another molecule of C4F9I, propagating the chain and forming the final substitution product.

-

-

Termination: The radical chain can be terminated through various side reactions, such as radical dimerization or reaction with the solvent.

Reactivity with Various Nucleophiles: Quantitative Data

The efficiency of the S-RN-1 reaction of C4F9I is highly dependent on the nature of the nucleophile, the reaction conditions, and the method of initiation. Below is a summary of reported reactions with different classes of nucleophiles.

Carbon Nucleophiles (Enolates)

Ketone enolates are effective nucleophiles in S-RN-1 reactions with C4F9I, leading to the formation of α-perfluoroalkylated ketones. These reactions are typically initiated by photostimulation or by the use of a strong base in a polar aprotic solvent.

| Nucleophile (Ketone) | Base/Solvent | Initiator | Product | Yield (%) | Reference |

| Acetophenone | KOBu-t/DMSO | Thermal | 1-Phenyl-2,2,3,3,4,4,5,5,5-nonafluoropentan-1-one | 50 | [1] |

| Acetone | KOBu-t/NH3 (liq.) | hv | 1,1,1,2,2,3,3,4,4-Nonafluoroheptan-2-one | 95 | [2] |

Sulfur Nucleophiles (Thiolates and Sulfinates)

Thiolates and sulfinates are excellent nucleophiles for the perfluoroalkylation of C4F9I. The resulting perfluoroalkyl sulfides and sulfones are valuable intermediates in organic synthesis.

| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| Thiophenol | KOBu-t | DMF | 25 °C, 1 h | Phenyl nonafluorobutyl sulfide | 92 | [3] |

| Sodium perfluorobutanesulfinate | α-iodopropiophenone | DMA | 40 °C, 18 h | α-(Nonafluorobutylsulfonyl)propiophenone | 68 | [4] |

Phosphorus Nucleophiles (Phosphides)

Phosphide anions readily react with C4F9I under S-RN-1 conditions to afford perfluoroalkylated phosphines and related compounds.

| Nucleophile | Solvent | Initiator | Product | Yield (%) | Reference |

| Lithium diphenylphosphide | THF | hv | Diphenyl(nonafluorobutyl)phosphine | 85 | [5] |

Experimental Protocols

General Procedure for Photostimulated S-RN-1 Reaction of C4F9I with an Enolate

This protocol is a representative example for the reaction of C4F9I with a ketone enolate under photostimulation.

Materials:

-

Nonafluoro-1-iodobutane (C4F9I)

-

Ketone (e.g., Acetone)

-

Potassium tert-butoxide (KOBu-t)

-

Liquid ammonia (B1221849) (NH3)

-

Inert atmosphere (Argon or Nitrogen)

-

Photoreactor equipped with a UV lamp (e.g., 350 nm)

Procedure:

-

A flame-dried, three-necked flask equipped with a magnetic stirrer, a dry ice condenser, and a gas inlet is assembled under an inert atmosphere.

-

Liquid ammonia (approx. 50 mL) is condensed into the flask at -78 °C (dry ice/acetone bath).

-

The ketone (1.0 mmol) is added to the liquid ammonia, followed by the portion-wise addition of potassium tert-butoxide (1.1 mmol). The solution is stirred for 30 minutes to ensure complete enolate formation.

-

Nonafluoro-1-iodobutane (1.2 mmol) is then added to the reaction mixture.

-

The reaction flask is placed in a photoreactor, and the mixture is irradiated with a UV lamp (e.g., 350 nm) while maintaining the temperature at approximately -33 °C (boiling point of ammonia). The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The ammonia is allowed to evaporate, and the remaining aqueous layer is extracted with diethyl ether (3 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-perfluoroalkylated ketone.

Logical Relationships in C4F9I Reactivity

The outcome of reactions involving C4F9I is a delicate interplay of several factors. The following diagram illustrates the key relationships influencing the reaction pathway.

Conclusion

Nonafluoro-1-iodobutane is a valuable reagent for the introduction of the C4F9 group into organic molecules. A thorough understanding of its reactivity, particularly the prevalence of the S-RN-1 mechanism, is paramount for its effective utilization in synthesis. This guide has provided a comprehensive overview of the key mechanistic features, quantitative data for reactions with various nucleophiles, and a detailed experimental protocol. For researchers in drug discovery and development, harnessing the unique properties of the nonafluorobutyl moiety through the strategic application of C4F9I can lead to the development of novel and improved therapeutic agents. Careful consideration of the reaction conditions, including the choice of nucleophile, initiator, and solvent, is essential to achieve high yields and selectivity in these powerful transformations.

References

A Comprehensive Technical Guide to the Telomerization of Perfluoroalkyl Iodides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the telomerization process for synthesizing perfluoroalkyl iodides (PFAIs), crucial intermediates in the production of a wide array of fluorinated materials. This document outlines the fundamental reaction mechanisms, detailed experimental protocols, and quantitative data to support research and development in this field.

Introduction to Perfluoroalkyl Iodide Telomerization

Telomerization is a controlled polymerization process that produces low molecular weight polymers, known as telomers. In the context of PFAIs, this process involves the reaction of a perfluoroalkyl iodide (the telogen ), which acts as a chain transfer agent, with a fluoroalkene (the taxogen ), typically tetrafluoroethylene (B6358150) (TFE), to yield a mixture of longer-chain PFAIs.[1] The general reaction scheme can be represented as:

RfI + n(CF2=CF2) → Rf(CF2CF2)nI

Where Rf is a perfluoroalkyl group and 'n' is the number of monomer units added. These resulting PFAIs, often referred to as "Telomer A," are key precursors for producing fluorotelomer iodides ("Telomer B") and subsequently, a variety of fluorotelomer-based surfactants and polymers.[1] The process can be initiated through thermal means or with the use of catalysts, each offering distinct advantages and outcomes in terms of product distribution and reaction conditions.

Core Reaction Mechanisms

The telomerization of perfluoroalkyl iodides proceeds via a free-radical chain mechanism. This process can be broken down into three primary stages: initiation, propagation, and chain transfer.

Initiation

The reaction is initiated by the homolytic cleavage of the carbon-iodine bond in the telogen (RfI) to generate a perfluoroalkyl radical (Rf•) and an iodine radical (I•). This can be achieved through the application of heat (thermal initiation) or with the assistance of a chemical initiator or catalyst.

Propagation

The perfluoroalkyl radical then adds across the double bond of the taxogen, such as tetrafluoroethylene (TFE), to form a new, longer-chain radical. This process can repeat, adding multiple monomer units.

Chain Transfer

The growing radical chain is terminated by abstracting an iodine atom from another telogen molecule. This step forms a new, longer perfluoroalkyl iodide and regenerates a perfluoroalkyl radical, which can then initiate a new chain.

Experimental Protocols

The following sections provide detailed methodologies for both thermal and metal-catalyzed telomerization of perfluoroalkyl iodides.

Thermal Telomerization

This method utilizes high temperatures to initiate the free-radical chain reaction.

Objective: To synthesize a mixture of higher-order perfluoroalkyl iodides from a lower-order perfluoroalkyl iodide and tetrafluoroethylene.

Materials:

-

Pentafluoroethyl iodide (C2F5I) or Heptafluoroisopropyl iodide as the telogen.[2]

-

Tetrafluoroethylene (TFE) as the taxogen.[2]

-

A tubular reactor (e.g., stainless steel, 20 m long, 4 mm internal diameter).[2]

-

Heating apparatus capable of maintaining temperatures up to 360°C.[2]

-

Gas and liquid feed systems with precise flow control.

-

Product collection system (e.g., cold trap).

Procedure:

-

The tubular reactor is heated to the desired reaction temperature, typically between 300°C and 360°C. A preferred range is 325°C to 355°C.[2]

-

A continuous stream of the gaseous telogen (e.g., C2F5I) is introduced into the head of the reactor.

-

A continuous stream of the taxogen (TFE) is also fed into the reactor. The total molar ratio of telogen to TFE is maintained between 1 and 3, preferably between 1.1 and 2.[2]

-

To control the formation of heavy, undesirable telomers, a stepped feed of TFE can be employed. In this configuration, 30% to 75% (preferably 40% to 60%) of the total TFE is introduced at the head of the reactor, with the remainder being introduced at a point between 2/5 and 3/4 of the reactor length.[2]

-

The reaction is typically carried out at or near atmospheric pressure.[2]

-

The contact time within the reactor is maintained between 10 and 70 seconds, with a preferred range of 30 to 60 seconds.[2]

-

The reaction products are collected at the reactor outlet using a cold trap or other suitable collection method.

-

Unreacted telogen and lower-order telomers can be separated by distillation and recycled back to the reactor feed.[2]

Metal-Catalyzed Telomerization

This method employs a metal catalyst, such as copper, to facilitate the reaction at lower temperatures.

Objective: To synthesize perfluoroalkyl iodides using a metal catalyst to improve reaction efficiency and selectivity at lower temperatures.

Materials:

-

Perfluoroethyl iodide as the telogen.

-

Tetrafluoroethylene as the taxogen.

-

Metal catalyst: Copper powder (average particle size 50 nm - 50 µm). Other potential catalysts include nickel, tin, zinc, iron, and their alloys.[3]

-

A higher-order perfluoroalkyl iodide mixture (C4-C12) for catalyst suspension.[3]

-

A stainless steel reaction vessel (e.g., 5L vertical reactor).[3]

-

Stirring apparatus.

-

Vacuum pump and inert gas supply (e.g., high-purity nitrogen).

Procedure:

-

Catalyst Suspension Preparation:

-

Disperse the metal catalyst powder (e.g., 30g of 300-mesh copper-zinc powder) in a perfluoroalkyl iodide mixture (e.g., 165g of C4:C6:C10:C12 = 3:2:1:1).[3]

-

Stir this mixture at a high speed at a temperature between 50°C and 180°C (e.g., 80°C) for 1 to 5 hours (e.g., 3 hours) to form a stable suspension.[3]

-

-

Reaction Setup:

-

Reaction Execution:

-

Introduce the telogen (e.g., 5 kg of pentafluoroethyl iodide) and the prepared catalyst suspension into the reactor.[3]

-

Slowly introduce an initial amount of tetrafluoroethylene gas (e.g., 50g).[3]

-

Begin stirring and heat the reactor to the reaction temperature, typically between 80°C and 180°C (e.g., 150°C).[3]

-

The reaction proceeds under the autogenous pressure of the system.

-

Monitor the reactor pressure. When the pressure stabilizes, indicating the consumption of TFE, introduce another portion of TFE.

-

Repeat the addition of TFE until the total desired amount has been added (e.g., 800g).[3]

-

Continue the reaction until the pressure no longer decreases.

-

-

Product Recovery:

-

Cool the reactor and recover the unreacted pentafluoroethyl iodide by condensation for recycling.

-

The product mixture of higher perfluoroalkyl iodides can then be purified by distillation.

-

Quantitative Data

The distribution of telomers is highly dependent on the reaction conditions. The following tables summarize representative quantitative data from various experimental setups.

| Telogen | Taxogen | Catalyst | Temperature (°C) | Pressure (MPa) | TFE Concentration (mol%) | Product Distribution (mol%) |

| C2F5I | TFE | Copper Powder | 60 | 3 | 4.25 | C4F9I: 1.8, C6F13I: 0.1 |

| C2F5I | TFE | Copper Powder | 80 | 3 | 4.25 | C4F9I: 5.8, C6F13I: 0.8 |

| C2F5I | TFE | Copper Powder | 100 | 3 | 4.25 | C4F9I: 12.0, C6F13I: 3.0 |

| C2F5I | TFE | Copper Powder | 120 | 3 | 4.25 | C4F9I: 18.2, C6F13I: 6.8 |

Data adapted from a continuous flow reaction system.[4]

| Telogen | Taxogen | Feed Ratio (mol/h) | Temperature (°C) | % Heavy Telomers (>C12) |

| C2F5I | TFE | C2F5I: 0.349, TFE: 0.277 (100% at head) | 344 | 2.3 |

| C2F5I | TFE | C2F5I: 0.349, TFE: 0.277 (75% at head) | 344 | Not specified |

| C2F5I | TFE | C2F5I: 0.349, TFE: 0.277 (50% at head) | 344 | 0.7 |

Data from a continuous thermal telomerization process in a tubular reactor, demonstrating the effect of stepped TFE feed.[2]

Visualizations

The following diagrams illustrate the overall process flow and the detailed free-radical mechanism of perfluoroalkyl iodide telomerization.

References

- 1. researchgate.net [researchgate.net]

- 2. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 3. CN101805240B - Telomerization method of perfluoroalkyl iodide - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to Perfluorobutyl Iodide as a Precursor for Perfluoroalkyl Radicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorobutyl iodide (C4F9I) has emerged as a cornerstone reagent in modern organic synthesis, primarily serving as a versatile and efficient precursor to the highly valuable perfluorobutyl radical (C4F9•). The introduction of perfluoroalkyl chains into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1] These attributes are of paramount importance in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the methods for generating perfluoroalkyl radicals from this compound, detailed experimental protocols, and a summary of their applications, with a particular focus on their relevance to drug development.

Generation of Perfluorobutyl Radicals from this compound

The generation of perfluoroalkyl radicals from this compound can be achieved through several distinct methodologies, each with its own set of advantages and substrate scope. The primary methods include photochemical activation, base-mediated activation, and catalyst-driven processes.

Photochemical Activation

Direct irradiation of this compound with UV light can induce homolytic cleavage of the C-I bond, which is the weakest bond in the molecule, to generate the perfluorobutyl radical and an iodine radical. This method is straightforward but may require specialized equipment.

Base-Mediated Activation

Simple and cost-effective inorganic bases such as sodium tert-butoxide (NaOtBu) and potassium hydroxide (B78521) (KOH) can activate this compound to generate perfluoroalkyl radicals, often without the need for light or transition metals.[2] Mechanistic studies suggest that this activation proceeds through the formation of a halogen bonding complex between the anion and the iodine atom of C4F9I, which facilitates the homolysis of the C-I bond.[2]

Catalytic Methods

A variety of catalytic systems have been developed to generate perfluoroalkyl radicals from C4F9I under mild conditions. These are broadly categorized into:

-

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for generating radicals. In a typical cycle, a photocatalyst (e.g., Ru(bpy)3Cl2 or organic dyes like eosin (B541160) Y) is excited by visible light and then engages in a single-electron transfer (SET) with this compound to generate the perfluorobutyl radical.

-

Hydroquinone Catalysis: Substituted hydroquinones can act as catalysts to form a visible-light-absorbing halogen bonding complex with this compound. Upon irradiation, this complex undergoes a single-electron transfer to generate the perfluorobutyl radical.[3]

Data Presentation: Comparison of Radical Generation and Perfluoroalkylation Methods

The following tables summarize quantitative data from various studies on the generation and reaction of perfluoroalkyl radicals from this compound, providing a comparative overview of different methodologies.

Table 1: Base-Mediated C-H Amidation of Tetrahydrofuran (THF)

| Entry | Base | Light Source | Atmosphere | Temperature (°C) | Yield (%) | Reference |

| 1 | Cs2CO3 | Ambient | N2 | 30 | 65 | [4] |

| 2 | KOtBu | Ambient | N2 | 30 | <5 | [4] |

| 3 | NaOtBu | Ambient | N2 | 30 | 99 | [4] |

| 4 | NaOtBu | None | N2 | 30 | 98 | [4] |

| 5 | NaOtBu | Ambient | Air | 30 | 28 | [4] |

Table 2: Hydroquinone-Catalyzed Perfluoroalkylation of Caffeine (B1668208)

| Entry | Deviation from Standard Conditions | Yield (%) | Reference |

| 1 | None | 65 | [2] |

| 2 | Reaction conducted under air | 8 | [2] |

| 3 | No NaHCO3 | 22 | [2] |

| 4 | No DTHQ catalyst | Trace | [2] |

| 5 | Reaction conducted in the dark | Trace | [2] |

Table 3: Perfluoroalkylation of Various Substrates

| Substrate | Method | Product | Yield (%) | Reference |

| Aniline | C4F9I, KOH, Blue LED | 2-(Perfluorobutyl)aniline | 65 | [2] |

| Pyrrole | C4F9I, KOH, Blue LED | 2-(Perfluorobutyl)pyrrole | 72 | [2] |

| Indole | C4F9I, KOH, Blue LED | 2-(Perfluorobutyl)indole | 85 | [2] |

| 1-Hexene | C4F9I, DTHQ, White LED | 1-Iodo-2-(perfluorobutyl)hexane | 79 | [2] |

| Phenylacetylene | C4F9I, DTHQ, White LED | (E)-1-Iodo-2-phenyl-1-(perfluorobutyl)ethene | 75 | [2] |

| Naproxen (B1676952) methyl ester | C4F9SO2propiophenone, UV light | Perfluorohexylated Naproxen methyl ester | 20 | [5] |

| Naphthalene | C6F13SO2propiophenone, UV light | 1-(Perfluorohexyl)naphthalene | 72 | [5] |

Experimental Protocols

Protocol 1: Base-Mediated C-H Amidation of THF with N-Fluorobenzenesulfonimide

-

Reaction Setup: To an oven-dried Schlenk tube is added N-fluorobenzenesulfonimide (0.2 mmol), sodium tert-butoxide (0.4 mmol), and this compound (0.4 mmol). The tube is evacuated and backfilled with nitrogen three times.

-

Procedure: Anhydrous THF (2.0 mL) is added via syringe. The reaction mixture is stirred at 30 °C for 12 hours.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: Hydroquinone-Catalyzed Perfluoroalkylation of Caffeine

-

Reaction Setup: In a nitrogen-filled glovebox, an oven-dried 4 mL vial is charged with 2,5-di-tert-butylhydroquinone (B1670977) (DTHQ, 0.02 mmol, 10 mol%), caffeine (0.2 mmol), sodium bicarbonate (0.4 mmol), and a magnetic stir bar.

-

Procedure: this compound (0.6 mmol) and a solvent mixture of acetonitrile (B52724) and methanol (B129727) (11:1, 2.0 mL) are added. The vial is sealed and removed from the glovebox. The reaction mixture is stirred and irradiated with two white LED lamps for 30 hours.

-

Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by flash chromatography to yield the perfluoroalkylated caffeine derivative.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Generation of perfluorobutyl radicals and their synthetic applications.

Caption: Halogen bonding mechanism for radical generation.

Caption: A general photoredox catalytic cycle.

Applications in Drug Development

The introduction of a perfluorobutyl group can significantly enhance the pharmacological profile of a drug candidate. This is particularly relevant in late-stage functionalization, where a lead compound's properties are fine-tuned without the need for de novo synthesis.[6] The mild and selective methods for generating perfluorobutyl radicals from C4F9I make it an ideal tool for this purpose.

For instance, the perfluoroalkylation of bioactive heterocyclic scaffolds, which are common motifs in many pharmaceuticals, can be readily achieved. While direct examples of the perfluoroalkylation of complex, marketed drugs using C4F9I are not abundant in the reviewed literature, the successful modification of drug-like molecules such as naproxen methyl ester and coumarin (B35378) derivatives demonstrates the potential of this methodology.[5][7] The ability to perform these transformations on molecules with existing functional groups highlights the utility of this compound in generating diverse libraries of drug analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is a powerful and versatile precursor for the generation of perfluorobutyl radicals, which have broad applications in organic synthesis. The development of mild and efficient methods, including base-mediated and catalytic approaches, has expanded the synthetic chemist's toolbox. For researchers in drug development, these methodologies offer a valuable strategy for the late-stage functionalization of lead compounds, enabling the rapid exploration of chemical space and the optimization of pharmacokinetic properties. The continued development of more selective and efficient perfluoroalkylation reactions will undoubtedly further solidify the importance of this compound in the synthesis of next-generation pharmaceuticals and advanced materials.

References

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides [ccspublishing.org.cn]

- 5. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. researchgate.net [researchgate.net]

Perfluorobutyl Iodide: A Comprehensive Technical Guide to Handling, Storage, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Perfluorobutyl iodide (PFBI), a versatile yet hazardous chemical intermediate. It covers critical aspects of its handling and storage, summarizes its key physicochemical properties, and details its applications in organic synthesis with illustrative experimental protocols. This document is intended to serve as a vital resource for laboratory personnel to ensure safe and effective use.

Safety and Handling Precautions

This compound (nonafluoro-1-iodobutane) is a colorless to pinkish or purple liquid with a pungent odor.[1] It is classified as hazardous and requires strict adherence to safety protocols to prevent adverse health effects and environmental contamination.

Hazard Identification and GHS Classification

This compound is recognized as a hazardous substance with the following primary classifications[1][2]:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[1][2]

-

Hazardous to the Aquatic Environment, Chronic Hazard: Category 2 (Toxic to aquatic life with long lasting effects)[2]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound[2][3]:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3] Ensure that eyewash stations and safety showers are readily accessible.[4]

-